molecular formula C6H5BrClNO B144052 2-Bromo-5-chloro-3-methoxypyridine CAS No. 127561-71-1

2-Bromo-5-chloro-3-methoxypyridine

Cat. No. B144052
M. Wt: 222.47 g/mol
InChI Key: WEQNSONLVQEQGQ-UHFFFAOYSA-N
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Patent
US04954502

Procedure details

To a stirred mixture of 2-bromo-5-chloro-3-pyridinol (15.66 g) and pulverized KOH (16.79 g) in DMSO (100 mL) at 55-60° C. was added dropwise a solution of CH3I (13.27 g) in DMSO (35 mL) while under nitrogen atmosphere. After the addition was complete, the reaction was maintained at 55°-60° C. for 1 h. The reaction was extracted with Et2O (3×150 mL) and the combined Et2O extracts were treated in turn with 1N NaOH (150 mL), water (150 mL), 1N HCl (150 mL), water (150 mL), and a saturated NaCl solution (150 mL). The organic phase was dried with MgSO4, filtered, and concentrated under reduced pressure to yield a solid material. Recrystallization of the solid from hexane afforded b) (3.52 g, 21%).
Quantity
15.66 g
Type
reactant
Reaction Step One
Name
Quantity
16.79 g
Type
reactant
Reaction Step Two
Name
Quantity
13.27 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[OH-].[K+].[CH3:12]I>CS(C)=O>[Br:1][C:2]1[C:7]([O:8][CH3:12])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.66 g
Type
reactant
Smiles
BrC1=NC=C(C=C1O)Cl
Step Two
Name
Quantity
16.79 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
13.27 g
Type
reactant
Smiles
CI
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 55-60° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained at 55°-60° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with Et2O (3×150 mL)
ADDITION
Type
ADDITION
Details
the combined Et2O extracts were treated in turn with 1N NaOH (150 mL), water (150 mL), 1N HCl (150 mL), water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid material
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from hexane afforded b) (3.52 g, 21%)

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C=C1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.